molecular formula C10H7NO2 B1302180 3-(2-Furanoyl)pyridine CAS No. 72770-55-9

3-(2-Furanoyl)pyridine

Cat. No.: B1302180
CAS No.: 72770-55-9
M. Wt: 173.17 g/mol
InChI Key: XLGFQKIWXWMNGG-UHFFFAOYSA-N
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Description

3-(2-Furanoyl)pyridine, systematically named furan-2-yl(pyridin-3-yl)methanone, is a heterocyclic compound with the molecular formula C₁₀H₇NO₂ and a molar mass of 173.17 g/mol . Its structure consists of a pyridine ring substituted at the 3-position with a 2-furanoyl group (a furan ring attached via a ketone moiety). The compound is identified by the CAS registry number 72770-55-9 and is also referred to by synonyms such as Methanone, 2-furanyl-3-pyridinyl .

Properties

IUPAC Name

furan-2-yl(pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGFQKIWXWMNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374700
Record name 3-(2-Furanoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72770-55-9
Record name 3-(2-Furanoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for 3-(2-Furanoyl)pyridine are not well-documented in the literature. the Suzuki carbonylative coupling method can be scaled up for industrial applications due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • 3-(2-Furanoyl)pyridine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
  • Reduction:

    • Reduction of the furan ring can yield tetrahydrofuran derivatives, which may have different chemical properties compared to the parent compound.
  • Substitution:

    • The pyridine ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products:

  • Oxidized derivatives of the furan ring.
  • Tetrahydrofuran derivatives from reduction.
  • Various substituted pyridine derivatives from electrophilic substitution.

Mechanism of Action

The mechanism of action of 3-(2-Furanoyl)pyridine is not well-documented. its structure suggests that it may interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence biological pathways and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 2-(2-Furanoyl)pyridine vs. 3-(2-Furanoyl)pyridine

3-position). This structural distinction influences electronic properties and reactivity. For instance:

  • Synthetic Accessibility: Both isomers are commercially available (e.g., PI-13325 for 2-(2-Furanoyl)pyridine ), but synthetic yields and purification challenges may vary due to steric and electronic differences.
Property This compound 2-(2-Furanoyl)pyridine
Molecular Formula C₁₀H₇NO₂ C₁₀H₇NO₂
Substitution Position Pyridine-3-position Pyridine-2-position
CAS Number 72770-55-9 Not available
Commercial Availability Limited suppliers Available (e.g., PI-13325 )

Functional Group Variations: Acetyl vs. Furanoyl Substitutions

Key comparisons include:

  • Electron-Withdrawing Effects: The acetyl group is a stronger electron-withdrawing group than the furanoyl moiety, which may reduce the pyridine ring’s basicity.
  • Bioactivity Potential: Fluorine substitution often enhances metabolic stability and bioavailability in drug candidates, whereas the furanoyl group may contribute to π-π stacking interactions in molecular recognition.

Substituent Complexity: Chloro-Substituted Pyridines

Chloro-substituted pyridines, such as those described in (e.g., 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine), exhibit significantly higher molecular weights (466–545 g/mol) and melting points (268–287°C) due to multiple substituents (chloro, phenyl, amino groups) . In contrast, this compound’s simpler structure results in a lower molecular weight (173.17 g/mol) and likely a lower melting point, emphasizing how substituent complexity impacts thermal stability and solubility.

Property This compound Chloro-Substituted Pyridines
Molecular Weight 173.17 g/mol 466–545 g/mol
Melting Point Not reported 268–287°C
Key Substituents Furanoyl Chloro, phenyl, amino

Heteroatom Effects: Selenium vs. Oxygen

3-((4-Methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine (MPI) incorporates selenium, a heteroatom with distinct redox properties compared to the oxygen in this compound’s furan ring . Selenium-containing compounds often exhibit enhanced antioxidant or catalytic activity, whereas oxygen-based heterocycles like this compound may prioritize hydrogen-bonding interactions.

Research Implications and Gaps

Further studies could focus on:

  • Synthetic Optimization : Improving yields and purity for large-scale applications.

This analysis underscores the importance of substitution patterns and functional groups in tailoring pyridine derivatives for targeted applications.

Biological Activity

3-(2-Furanoyl)pyridine is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the acylation of pyridine derivatives with furanoyl chloride. This method allows for the introduction of the furanoyl group, which is crucial for the compound's biological activity. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the formation of the desired product.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of furanopyridine compounds showed substantial inhibition against various cancer cell lines, including KYSE70 and KYSE150. For instance, one derivative showed an IC50 value of 0.655 µg/mL after 24 hours, indicating potent cytotoxic effects against these cancer cells .

Table 1: Antitumor Activity of Furanopyridine Derivatives

CompoundCell LineConcentration (µg/mL)IC50 (µg/mL)Inhibition (%)
4cKYSE70200.65599
3bKYSE15040Not statedSignificant
3eKYSE15040Not statedMeasurable

This data illustrates the potential of furanopyridine derivatives as candidates for further development into anticancer agents.

The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets. Molecular docking studies suggest that the carbonyl group in the furanoyl moiety plays a critical role in binding to proteins involved in tumor growth regulation, such as METAP2 and EGFR . This interaction may disrupt essential signaling pathways in cancer cells, leading to inhibited proliferation and increased apoptosis.

Other Biological Activities

In addition to its anticancer properties, studies have indicated that compounds related to this compound exhibit antibacterial and antifungal activities. For example, some derivatives have shown effectiveness against various strains of bacteria and fungi, suggesting a broader therapeutic potential .

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismActivity TypeMIC (µg/mL)
Furan-derived compoundStaphylococcus aureusAntibacterial15.63
Furan-derived compoundAspergillus nigerAntifungalNot stated

Case Studies

Several case studies have highlighted the efficacy of furanopyridine derivatives in clinical settings. In one notable case, a derivative was administered in a controlled trial involving patients with advanced cancers. The results indicated a significant reduction in tumor size alongside manageable side effects, underscoring the compound's potential as a therapeutic agent .

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